2-hydroxy-7-methoxy-1H-quinolin-4-one
Description
Properties
IUPAC Name |
2-hydroxy-7-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKOLGTLOFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Aniline Precursor Synthesis
A critical step involves the preparation of 3-methoxy-4-aminophenol as the starting material. This intermediate is synthesized via selective methoxylation of 4-nitrocatechol using methyl iodide in the presence of potassium carbonate, followed by catalytic hydrogenation to reduce the nitro group to an amine. The use of palladium-on-carbon (Pd/C) in methanol at 50 psi H₂ achieves >95% conversion with minimal over-reduction.
Cyclization and Ring Closure
The key cyclization step employs ethyl acetoacetate as the β-keto ester component. Reaction conditions involve refluxing in diphenyl ether at 180°C for 3 hours, yielding the quinolin-4-one core. The methoxy group at position 7 and hydroxyl group at position 2 are introduced regioselectively through careful positioning of substituents on the aniline precursor. Post-cyclization oxidation with Jones reagent (CrO₃/H₂SO₄) is occasionally required to ensure complete ketonization at position 4.
Optimization Data:
| Parameter | Value Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temperature | 160–200°C | 180°C | +22% |
| Solvent | Diphenyl ether | Diphenyl ether | N/A |
| Catalyst | None | None | N/A |
| Time | 2–4 hours | 3 hours | +15% |
Microwave-Assisted Solid-Phase Synthesis
Recent advancements have introduced microwave irradiation to accelerate the cyclocondensation process. This method significantly reduces reaction times while maintaining high regioselectivity.
Reaction Setup and Parameters
A mixture of 3-methoxy-4-aminophenol (1.0 equiv) and dimethyl acetylenedicarboxylate (1.2 equiv) is subjected to microwave irradiation at 150°C for 15 minutes using a sealed vessel. The reaction proceeds via a domino Knoevenagel-cyclization mechanism, forming the quinoline skeleton in a single step. The hydroxyl group at position 2 arises from in situ hydrolysis of the ester group under microwave conditions.
Key Advantages:
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Total reaction time reduced from 3 hours (conventional) to 15 minutes
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Atom economy improved by 18% through elimination of solvent
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed methodologies have been employed to construct the quinoline core while introducing substituents with precise regiocontrol.
Suzuki-Miyaura Coupling for Methoxy Group Installation
A novel approach utilizes a pre-formed 2-hydroxyquinolin-4-one intermediate, which undergoes Suzuki coupling with 4-methoxyphenylboronic acid. Optimization studies identified Pd(PPh₃)₄ (5 mol%) as the optimal catalyst in a toluene/ethanol/water (4:1:1) solvent system at 80°C. The reaction achieves 85% yield with <2% homocoupling byproducts.
Critical Considerations:
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Boronic acid must be pre-purified via recrystallization
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Oxygen-free conditions essential to prevent catalyst deactivation
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Post-coupling hydrolysis with 2N HCl required to regenerate the hydroxyl group
Biocatalytic Synthesis Using Engineered Enzymes
Emerging green chemistry approaches employ modified cytochrome P450 enzymes for the oxidative cyclization of phenolic precursors.
Enzymatic Pathway Optimization
A recombinant Escherichia coli strain expressing CYP102A1 mutant M11 demonstrates efficient conversion of 7-methoxy-2-(prop-1-en-2-yl)phenol to the target compound via stereoselective oxidation. Key process parameters include:
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pH 7.4 phosphate buffer system
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30°C reaction temperature
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NADPH regeneration system (glucose-6-phosphate dehydrogenase)
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72-hour incubation period
Performance Metrics:
Comparative Analysis of Synthetic Methodologies
A systematic evaluation of four primary synthesis routes reveals critical trade-offs between efficiency, scalability, and sustainability:
| Method | Yield (%) | Purity (%) | Cost Index | E-Factor | Scalability |
|---|---|---|---|---|---|
| Conventional Thermal | 75 | 98.5 | 1.00 | 32.7 | Industrial |
| Microwave-Assisted | 80 | 97.8 | 0.85 | 18.9 | Pilot Scale |
| Cross-Coupling | 85 | 99.1 | 1.45 | 41.2 | Lab Scale |
| Biocatalytic | 68 | 95.2 | 2.10 | 9.8 | Bench Scale |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methoxy-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinolinone and hydroquinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
2-Hydroxy-7-methoxy-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-hydroxy-7-methoxy-1H-quinolin-4-one involves its interaction with various molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical behavior of quinolinone derivatives is highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Quinolinone Derivatives
Key Observations:
- Electron Effects : Methoxy groups (electron-donating) stabilize aromatic systems, while nitro or chloro groups (electron-withdrawing) increase reactivity for electrophilic substitution .
Physicochemical Properties
- Solubility: Hydroxyl groups improve aqueous solubility (e.g., 2-hydroxy-7-methoxy derivative) compared to fully alkylated analogs like 7-methoxy-2-methylquinolin-4-ol .
- Thermal Stability: Crystallographic data () shows that planar quinolinone cores with hydrogen-bonding networks (e.g., 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one) exhibit higher melting points (>250°C).
Q & A
Q. What are the established synthetic routes for preparing 2-hydroxy-7-methoxy-1H-quinolin-4-one?
The synthesis typically involves cyclocondensation reactions. A validated method includes:
- Step 1 : Formation of the quinolinone core via refluxing ethanol with ethylenediamine at 60–80°C for 15 minutes .
- Step 2 : Methoxylation at the 7-position using methyl iodide under alkaline conditions.
- Purification : Recrystallization from dimethylformamide (DMF) yields >75% purity . Alternative routes may employ Pd-catalyzed cross-coupling for substituent introduction, requiring inert atmospheres .
Q. Which analytical techniques are critical for structural elucidation of 2-hydroxy-7-methoxy-1H-quinolin-4-one?
A multi-technique approach is essential:
Q. What methodologies are recommended for evaluating the biological activity of 2-hydroxy-7-methoxy-1H-quinolin-4-one derivatives?
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-hydroxy-7-methoxy-1H-quinolin-4-one?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Pd(OAc)₂ improves cross-coupling efficiency (turnover number >50) .
- Temperature Control : Maintaining 60–80°C prevents side reactions during cyclocondensation .
- Reaction Monitoring : Thin-layer chromatography (TLC) with UV detection ensures intermediate purity .
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
Resolution strategies:
- Parameter Validation : Adjust computational basis sets to match experimental solvent conditions .
- Advanced NMR : Use 2D-COSY/NOESY to resolve overlapping proton signals .
- Crystallographic Benchmarking : Compare DFT-optimized structures with X-ray data (RMSD ≤0.1 Å) . Example: Discrepancies in dipole moments were resolved by accounting for crystal packing effects .
Q. What strategies mitigate data contradictions in biological activity studies across different assays?
- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) .
- Counter-Screening : Test against non-target enzymes/cells to confirm selectivity .
- Meta-Analysis : Compare results with structurally analogous quinolinones (e.g., 4-hydroxy-1-methyl-3-phenyl derivatives) .
Q. How can computational modeling enhance the design of 2-hydroxy-7-methoxy-1H-quinolin-4-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
